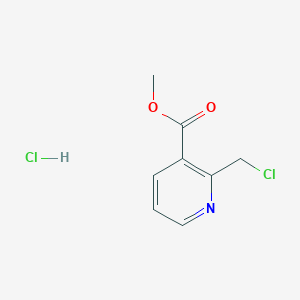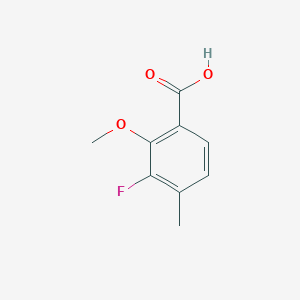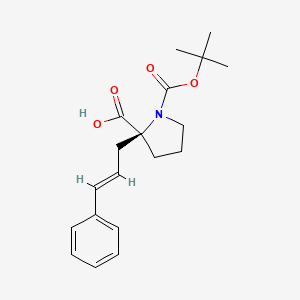
(4-Bromobutyl)(dimethyl)silane
Descripción general
Descripción
(4-Bromobutyl)(dimethyl)silane is an organosilicon compound with the molecular formula C6H15BrSi. It is characterized by a silicon atom bonded to a (4-bromobutyl) group and two methyl groups. This compound is commonly used in organic synthesis and materials science due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-Bromobutyl)(dimethyl)silane can be synthesized through the hydrosilylation of 4-bromobutene with dimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound involves the continuous flow process, where the reactants are fed into a reactor containing the platinum catalyst. The product is then purified through distillation to achieve the desired purity levels .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to (4-butyl)(dimethyl)silane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines.
Major Products:
Aplicaciones Científicas De Investigación
(4-Bromobutyl)(dimethyl)silane has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Bromobutyl)(dimethyl)silane involves the formation of reactive intermediates through the cleavage of the silicon-bromine bond. These intermediates can then participate in various chemical reactions, such as nucleophilic substitution and reduction . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
(4-Bromobutyl)trimethylsilane: Similar in structure but with three methyl groups attached to the silicon atom instead of two.
(4-Bromobutyl)triethylsilane: Contains three ethyl groups attached to the silicon atom.
Uniqueness: (4-Bromobutyl)(dimethyl)silane is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution and reduction reactions. Its dimethylsilane moiety provides a balance between steric hindrance and reactivity, making it a versatile reagent in organic synthesis .
Propiedades
IUPAC Name |
4-bromobutyl(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BrSi/c1-8(2)6-4-3-5-7/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOOYTFLTOGUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52112-27-3 | |
| Record name | (4-Bromobutyl)dimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52112-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester](/img/structure/B6336481.png)




![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)








